4-(Pyrimidin-2-yloxy)benzoic acid

Description

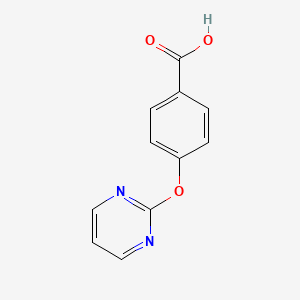

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrimidin-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(15)8-2-4-9(5-3-8)16-11-12-6-1-7-13-11/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMUIXMNKTUUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377023 | |

| Record name | 4-(Pyrimidin-2-yloxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855423-33-5 | |

| Record name | 4-(Pyrimidin-2-yloxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 855423-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Transformations of 4 Pyrimidin 2 Yloxy Benzoic Acid

Advanced Synthetic Routes to 4-(Pyrimidin-2-yloxy)benzoic acid

The construction of the aryl-heteroaryl ether linkage is the crucial step in the synthesis of this compound. The most common and effective methods for this transformation are based on cross-coupling reactions, particularly nucleophilic aromatic substitution (SNAr) and copper-catalyzed Ullmann condensations. These routes typically involve the coupling of a pyrimidine (B1678525) derivative with a substituted phenol. To avoid complications with the free carboxylic acid, the synthesis generally employs an ester of 4-hydroxybenzoic acid, which is hydrolyzed in the final step.

The formation of the C-O bond between the pyrimidine and benzoic acid moieties is typically achieved through nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction.

A plausible and widely used method is the nucleophilic aromatic substitution (SNAr) pathway. libretexts.org In this approach, an activated aryl halide, such as 2-chloropyrimidine (B141910), reacts with a nucleophile. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, particularly at the C2 and C4 positions. youtube.com The reaction between 2-chloropyrimidine and the ester of 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate) in the presence of a base would lead to the desired ether linkage. The final step would be the hydrolysis of the ester to yield the carboxylic acid.

Another powerful method is the Ullmann condensation , a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgnih.gov Traditional Ullmann reactions required harsh conditions, but modern advancements using ligands have made the process more efficient under milder conditions. mdpi.com This reaction would involve coupling 2-halopyrimidine with a 4-hydroxybenzoate (B8730719) ester using a copper catalyst. organic-chemistry.org

For Ullmann-type couplings, the choice of the catalytic system is critical for achieving high yields and purity. The system comprises a copper source, a ligand, a base, and a suitable solvent.

Copper Source: Copper(I) salts like CuI or CuBr are commonly used. Copper(II) salts can also be effective. mdpi.com In some cases, copper metal powder activated in situ can be employed. wikipedia.org

Ligands: The introduction of ligands has significantly improved the efficiency of Ullmann couplings, allowing for lower reaction temperatures. Bidentate ligands such as 1,10-phenanthroline (B135089) and N,N'-dimethylethylenediamine are often effective in stabilizing the copper catalyst and facilitating the reaction. nih.gov

Base and Solvent: A variety of bases can be used, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices. The selection of a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), is typical for these reactions to ensure the reactants remain in solution at the required temperatures. wikipedia.org

The table below summarizes key components and their roles in optimizing the catalytic synthesis of the ether linkage.

| Component | Examples | Role |

| Copper Source | CuI, CuBr, Cu₂O, Cu(OAc)₂ | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | 1,10-Phenanthroline, L-Proline, Diamines | Stabilizes the copper catalyst, increases solubility, and lowers activation energy. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Deprotonates the phenol, activating it as a nucleophile. |

| Solvent | DMF, NMP, Nitrobenzene, Pyridine (B92270) | Provides a high-boiling medium to facilitate the reaction at elevated temperatures. |

Regioselectivity is a key consideration in the synthesis of substituted pyrimidines. To ensure the formation of the 2-oxy-substituted product, the starting pyrimidine must have a suitable leaving group exclusively at the C2 position. Halogens, particularly chlorine and bromine, are excellent leaving groups for nucleophilic aromatic substitution on the electron-deficient pyrimidine ring. lifechemicals.com Therefore, the use of 2-chloropyrimidine or 2-bromopyrimidine (B22483) as the starting material directs the incoming nucleophile (the 4-hydroxybenzoate) to the desired C2 position, ensuring a regioselective synthesis. The greater reactivity of halogens at the C2 and C4/C6 positions compared to the C5 position makes this a reliable strategy. wikipedia.org

Functionalization and Derivatization Strategies for this compound

Once synthesized, this compound offers two primary sites for further chemical modification: the carboxylic acid group and the pyrimidine ring. This allows for the creation of a library of related compounds for various research applications.

The carboxylic acid group is readily converted into a variety of functional derivatives, such as esters and amides. These modifications can alter the compound's physicochemical properties, such as solubility and lipophilicity.

Esterification: Standard esterification procedures, such as Fischer esterification (reacting with an alcohol in the presence of a strong acid catalyst) or reaction with an alkyl halide under basic conditions, can be employed to produce a range of ester derivatives.

Amide Formation: Amide derivatives are synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the activated acyl chloride with a primary or secondary amine yields the corresponding amide. mdpi.com Coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a direct method for forming amides from the carboxylic acid and an amine.

The table below outlines potential derivatization reactions of the carboxylic acid group.

| Derivative | Reagents |

| Esters | R-OH, H⁺ (e.g., H₂SO₄) |

| R-X (alkyl halide), Base (e.g., K₂CO₃) | |

| Amides | 1. SOCl₂ or (COCl)₂2. R¹R²NH |

| R¹R²NH, Coupling Agent (e.g., DCC, HATU) |

The pyrimidine ring itself can be a target for functionalization, although it is less reactive towards electrophiles than benzene (B151609) due to the presence of the two electron-withdrawing nitrogen atoms. wikipedia.org

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine ring is challenging but can occur at the C5 position, which is the most electron-rich carbon. Reactions like halogenation or nitration may be possible under specific conditions, likely requiring activated pyrimidine systems. wikipedia.org

C-H Functionalization: Modern synthetic methods have enabled the direct C-H functionalization of pyrimidine rings, providing a powerful tool for introducing new substituents without pre-functionalization. researchgate.net This can allow for the introduction of aryl, alkyl, or other groups at specific positions on the ring.

Deconstruction-Reconstruction Strategies: Innovative strategies involve the transformation of the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved and reconstructed into other heterocyclic systems, offering a path to significant structural diversification. nih.gov

These advanced methods provide pathways to novel analogs that would be difficult to access through traditional synthetic routes.

Substituent Introduction and Manipulation on the Phenyl Ring

The direct and selective introduction of substituents onto the phenyl ring of this compound is a critical aspect for modifying its chemical and biological properties. However, specific, published experimental procedures detailing reactions such as nitration, halogenation, or amination directly on the this compound backbone are not extensively documented.

General principles of electrophilic aromatic substitution would suggest that the phenoxy ether is an ortho-, para-directing group. However, the presence of the deactivating carboxylic acid group at the para position complicates predicting the regioselectivity of further substitutions. The pyrimidine ring's electronic influence would also play a significant role in the reactivity of the phenyl ring.

While direct experimental evidence is scarce, the existence of substituted derivatives in chemical databases, such as 2-[(2,4-dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid, implies that such transformations are feasible. The synthetic routes to these compounds, however, are often not detailed, suggesting they may be part of proprietary research or disclosed in patent literature without explicit experimental conditions for each step. The synthesis of related compounds, such as potassium 2,4- and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, involves the reaction of dihydroxy benzoic acids with a sulfonylated pyrimidine, indicating that the pyrimidinyloxy-benzoic acid linkage is often formed with a pre-functionalized benzoic acid. orientjchem.org

Table 1: Examples of Related Substituted Pyrimidinyloxy Benzoic Acid Derivatives

| Compound Name | Substitution on Phenyl Ring | Reference/Source |

| 2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid | Dichloro, Amido | DrugBank |

| Potassium 2,4- and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate | Hydroxy (precursor) | Orient J Chem 2013;29(3) orientjchem.org |

Mechanistic Investigations of Key Synthetic Reactions Involving this compound

Detailed mechanistic studies specifically focused on the synthesis and chemo-transformations of this compound are not prevalent in the surveyed literature. The primary synthetic route to this class of compounds is typically a nucleophilic aromatic substitution (SNAr) reaction, where a hydroxybenzoic acid (or its corresponding phenoxide) displaces a leaving group (such as a halogen or a sulfonyl group) from the 2-position of the pyrimidine ring.

The mechanism of this SNAr reaction is generally understood to proceed through a Meisenheimer-like intermediate, where the nucleophilic attack of the phenoxide on the electron-deficient pyrimidine ring forms a resonance-stabilized anionic σ-complex. The subsequent departure of the leaving group restores the aromaticity of the pyrimidine ring. The rate and feasibility of this reaction are influenced by the nature of the leaving group, the solvent, and the electronic properties of both the pyrimidine and the benzoic acid moieties.

For more complex transformations, such as the palladium-catalyzed cross-coupling reactions mentioned in the context of related pyridine derivatives, the mechanistic cycles (e.g., oxidative addition, transmetalation, reductive elimination for Suzuki coupling) are well-established for the general class of reactions but have not been specifically elucidated for this compound in the available literature. Similarly, while computational studies have been conducted on the reactivity of other pyrimidine derivatives, a dedicated theoretical investigation into the reaction mechanisms involving this compound is not currently available.

Structure Activity Relationship Sar Studies of 4 Pyrimidin 2 Yloxy Benzoic Acid Derivatives

Design Principles for Novel Analogues Derived from the 4-(Pyrimidin-2-yloxy)benzoic acid Scaffold

The design of novel analogues based on the this compound scaffold is guided by established medicinal chemistry principles. The core structure, consisting of a pyrimidine (B1678525) ring linked to a benzoic acid moiety via an ether bond, presents multiple opportunities for structural modification to optimize potency, selectivity, and pharmacokinetic properties.

One key design strategy involves the modification of the pyrimidine ring. For instance, in a series of 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives, the introduction of a 7H-pyrrolo[2,3-d]pyrimidine system was shown to be beneficial for antitumor activity. nih.gov This suggests that expanding the heterocyclic system can lead to enhanced biological effects. Further substitutions on the pyrimidine ring, such as the introduction of small alkyl or halogen groups, could modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.

Another critical area for modification is the benzoic acid moiety. The carboxylic acid group is a key pharmacophoric feature, often involved in crucial interactions with target proteins. However, it can also lead to poor metabolic stability and cell permeability. Therefore, a common design principle is the bioisosteric replacement of the carboxylic acid. Examples of bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides, which can mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid while offering improved pharmacokinetic profiles.

Finally, substitutions on the phenyl ring can significantly impact activity. In the aforementioned study on 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives, the presence of a fluorine atom on the central benzene (B151609) ring was found to improve inhibitory activity against certain cancer cell lines. nih.gov This highlights the importance of exploring various substitution patterns on the phenyl ring to fine-tune the biological activity profile.

Correlating Structural Modifications with Changes in Biological Activity Profiles

The correlation between structural modifications of this compound derivatives and their biological activity is a cornerstone of the drug discovery process. By systematically altering the structure and observing the resulting changes in activity, researchers can build a comprehensive SAR profile.

Studies on related 4-phenoxy-pyridine/pyrimidine derivatives have demonstrated that even minor changes can have a significant impact. For example, in a series of dual VEGFR-2/c-Met inhibitors, the nature and position of substituents on the phenoxy ring were critical for activity. rsc.org

In the context of antitumor agents, a study on 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives provided specific SAR insights that can be extrapolated to the this compound scaffold. nih.gov The study revealed that:

Modification of the Pyrimidine Core: The presence of the 7H-pyrrolo[2,3-d]pyrimidine moiety was a key determinant of activity.

Substitution on the Central Phenyl Ring: The introduction of a fluorine atom on the benzene ring directly attached to the pyrimidine-ether motif consistently led to improved potency against A549, HeLa, and MCF-7 cancer cell lines. nih.gov

Modification of the Terminal Benzamide (B126): The nature of the substituent on the terminal benzamide ring also played a crucial role.

The following interactive data table illustrates the SAR of selected 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives against various cancer cell lines, providing a clear example of how structural changes affect biological activity.

| Compound | R1 | R2 | IC50 (μM) A549 | IC50 (μM) HeLa | IC50 (μM) MCF-7 |

|---|---|---|---|---|---|

| 3a | H | H | >50 | >50 | >50 |

| 3b | F | H | 15.34 | 21.87 | 33.41 |

| 3c | H | F | 10.28 | 12.55 | 19.82 |

| 3d | F | F | 5.29 | 3.72 | 9.23 |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches Utilizing the Core Structure

Pharmacophore modeling and ligand-based drug design are powerful computational tools used to understand the key chemical features required for biological activity and to design new, more potent molecules. For the this compound scaffold, these approaches can help in identifying the essential steric and electronic properties that govern its interaction with a biological target.

A pharmacophore model for a series of inhibitors based on this scaffold would typically include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring are strong hydrogen bond acceptors.

Hydrogen Bond Donor/Acceptor: The carboxylic acid group can act as both a hydrogen bond donor and acceptor.

Aromatic/Hydrophobic Regions: The pyrimidine and benzene rings provide hydrophobic surfaces that can engage in van der Waals interactions with the target protein.

Ether Oxygen: The oxygen of the ether linkage can also act as a hydrogen bond acceptor.

Ligand-based drug design often starts with a known active compound. By analyzing its three-dimensional structure and conformational flexibility, researchers can design new molecules that retain the key pharmacophoric features while exploring new chemical space. For instance, if the this compound scaffold is known to inhibit a particular kinase, its structure can be used as a template to search for other commercially available or synthetically accessible compounds with similar pharmacophoric features.

In the development of dual VEGFR-2/c-Met inhibitors based on a 4-phenoxy-pyridine scaffold, molecular docking studies revealed the likely binding modes of the compounds within the kinase active sites. rsc.org These studies highlighted the importance of specific hydrogen bonds and hydrophobic interactions, providing a rational basis for further optimization. Such computational approaches are invaluable for prioritizing the synthesis of new analogues and for building a deeper understanding of the SAR.

Advanced Spectroscopic and Structural Elucidation of 4 Pyrimidin 2 Yloxy Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

No specific experimental ¹H or ¹³C NMR data for 4-(Pyrimidin-2-yloxy)benzoic acid has been published. However, based on the analysis of analogous structures, such as various substituted benzoic acids and pyrimidine (B1678525) compounds, a hypothetical spectrum can be inferred.

The ¹H NMR spectrum would likely show distinct signals for the protons on the pyrimidine and benzene (B151609) rings. The pyrimidine protons typically appear in the downfield region. The protons on the benzoic acid ring would present as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton would appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

Conformational analysis by NMR would focus on the rotational freedom around the C-O-C ether linkage. Tautomerism is a key consideration for the pyrimidine ring, which could potentially exist in equilibrium with its pyridone form. High-resolution NMR studies would be crucial to investigate the presence and ratio of any tautomers.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Characterization

The molecular formula for this compound is C₁₁H₈N₂O₃, corresponding to a monoisotopic mass of approximately 216.05 g/mol . High-resolution mass spectrometry would confirm this exact mass.

While no experimental mass spectra are available, the fragmentation pattern under electron ionization can be predicted. Initial fragmentation would likely involve the loss of the carboxylic acid group (COOH) or cleavage of the ether bond. Key fragments would be expected at m/z values corresponding to the pyrimidinoxy cation and the benzoyl cation. Further fragmentation of the pyrimidine ring would lead to smaller characteristic ions.

Predicted Mass Spectrometry Data This table is predictive and based on the analysis of similar compounds.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 217.0608 |

| [M+Na]⁺ | 239.0427 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Experimental IR and Raman spectra for this compound are not available in the literature. However, the vibrational modes can be predicted based on its functional groups.

The IR spectrum is expected to be dominated by a broad absorption band for the O-H stretch of the carboxylic acid dimer, typically in the 3300-2500 cm⁻¹ region. A sharp, strong peak for the C=O stretch of the carboxylic acid would be expected around 1700-1680 cm⁻¹. The C-O-C ether linkage would show characteristic asymmetric and symmetric stretching bands. Vibrations corresponding to the C=N and C=C bonds of the aromatic rings would appear in the 1600-1400 cm⁻¹ fingerprint region.

Raman spectroscopy would be complementary, providing strong signals for the symmetric vibrations of the aromatic rings and the C=C/C=N bonds.

Predicted Key IR Absorption Bands This table is predictive and based on the analysis of similar compounds like benzoic acid and pyrimidine derivatives. drugbank.comdocbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1680 |

| Aromatic Rings | C=C and C=N stretch | 1625 - 1400 |

X-ray Crystallography for Precise Determination of Solid-State Molecular and Supramolecular Structures

There are no published crystal structures for this compound. X-ray crystallography would be the definitive method to determine its three-dimensional structure in the solid state. This analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

A key feature of many benzoic acid derivatives is the formation of centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. nist.gov It is highly probable that this compound would also form such dimers. Furthermore, the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, potentially leading to more complex supramolecular architectures. researchgate.net

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, particularly those like benzoic acid derivatives that can form various hydrogen bonding networks. uky.edursc.org Different polymorphs can have distinct physical properties. A polymorph screen, involving crystallization from various solvents under different conditions, would be necessary to identify if this compound exhibits polymorphism. The study of a related compound, 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, highlights how pyrimidinyloxybenzoic acids can form specific hydrogen-bonded ring structures. researchgate.net

Co-crystal and Salt Formation for Solid-State Property Modulation

The presence of both a carboxylic acid group (a hydrogen bond donor) and pyrimidine nitrogen atoms (hydrogen bond acceptors) makes this compound an excellent candidate for forming co-crystals and salts. rsc.orgmdpi.com By combining it with other molecules (co-formers), its solid-state properties could be systematically modified. For example, co-crystallization with other acids or bases could disrupt or alter the typical carboxylic acid dimer, leading to new materials with different melting points or solubilities. The formation of salts by deprotonating the carboxylic acid or protonating a pyrimidine nitrogen is another avenue for creating new solid forms.

Computational Chemistry and Molecular Modeling of 4 Pyrimidin 2 Yloxy Benzoic Acid

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Acidity Constants

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation, yielding valuable information about electron distribution and molecular reactivity. nih.gov

The electronic structure of 4-(Pyrimidin-2-yloxy)benzoic acid dictates its reactivity and potential for intermolecular interactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For aromatic compounds like this compound, these orbitals are typically delocalized across the ring systems.

Reactivity descriptors, such as Fukui functions and electrostatic potential (ESP) maps, can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylate group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or hydrogen bonding.

The acidity constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. Computational methods can provide reliable estimates of pKa values. nih.gov For this compound, two key pKa values are of interest: the deprotonation of the carboxylic acid and the potential protonation of the pyrimidine nitrogen atoms. A quantitative structure-activity relationship (QSAR) approach, utilizing DFT at the B3LYP/6-31+G(d,p) level with a solvent model like the SM8 aqueous solvent model, has been shown to provide excellent estimates for pyrimidine acidities. nih.gov In such studies, the energy difference (ΔEH2O) between the parent compound and its dissociated form is used as a regression parameter. nih.gov

Table 1: Hypothetical Electronic Properties and Predicted Acidity Constant of this compound

| Property | Predicted Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-31G* |

| pKa (Carboxylic Acid) | ~4.2 | QSAR with DFT nih.gov |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not rigid; it exists as an ensemble of different conformations. Conformational analysis of this compound is crucial, as its shape determines how it can fit into the binding site of a biological target. The key sources of conformational flexibility in this molecule are the rotation around the ether linkage between the pyrimidine and benzoic acid rings, and the orientation of the carboxylic acid group.

Potential energy surface (PES) mapping is a computational technique used to explore the energy landscape of a molecule as a function of its conformational degrees of freedom. By systematically rotating the dihedral angles of the ether linkage and the C-C bond of the carboxylic acid group, a PES can be generated. This map reveals the low-energy, stable conformations of the molecule, as well as the energy barriers between them. The global minimum on the PES corresponds to the most stable conformation. Understanding the conformational preferences is essential for selecting the correct starting geometry for molecular docking and dynamics simulations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions and interactions on a timescale of nanoseconds to microseconds. youtube.com

In Silico Prediction of Molecular Interactions with Biological Macromolecules

A primary goal of computational modeling in drug discovery is to predict how a small molecule might interact with a biological target, typically a protein. nih.gov Molecular docking is the most common method used for this purpose. mdpi.commdpi.com In a docking study, the conformational space of the ligand (this compound) is explored within the binding site of a macromolecule to find the most stable binding pose.

Given its structural motifs, this compound could potentially target a variety of enzymes. The pyrimidine core is a common feature in kinase inhibitors, for example, where it can act as a hinge-binder, forming hydrogen bonds with the backbone of the protein. nih.gov The benzoic acid moiety can participate in salt bridges with positively charged residues like arginine or lysine, or form hydrogen bonds with polar residues. The aromatic rings can also engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

For instance, based on studies of similar fragments, one could hypothesize its interaction with targets like cyclooxygenase (COX) enzymes, where benzoic acid derivatives are known to bind. nih.gov Similarly, the pyrimidine scaffold is present in inhibitors of cyclin-dependent kinases (CDKs). nih.gov

Table 2: Potential Molecular Interactions of this compound with Hypothesized Biological Targets

| Potential Target Class | Interacting Moiety | Type of Interaction | Potential Interacting Residues |

| Kinases (e.g., CDKs) nih.gov | Pyrimidine Nitrogens | Hydrogen Bonding | Hinge Region Amino Acids (e.g., Cysteine, Leucine) |

| Phenyl Ring | Hydrophobic Interactions | Alanine, Valine, Leucine | |

| Proteases (e.g., SARS-CoV-2 Mpro) mdpi.com | Carboxylic Acid | Hydrogen Bonding, Salt Bridge | Histidine, Glutamate, Arginine |

| Pyrimidine Ring | π-π Stacking | Phenylalanine, Tyrosine | |

| Cyclooxygenases (COX) nih.gov | Carboxylic Acid | Hydrogen Bonding | Arginine, Tyrosine |

| Ether Oxygen | Hydrogen Bonding | Serine, Threonine |

These in silico predictions provide a rational basis for prioritizing experimental testing of this compound against specific biological targets, thereby streamlining the drug discovery and development pipeline.

Biological Activity and Pharmacological Investigations of 4 Pyrimidin 2 Yloxy Benzoic Acid Derivatives

In Vitro Biological Screening of Analogues Derived from 4-(Pyrimidin-2-yloxy)benzoic acid

The initial assessment of the therapeutic potential of newly synthesized compounds relies heavily on a battery of in vitro assays. These tests provide crucial preliminary data on the biological effects of the this compound derivatives at the molecular and cellular levels.

Enzyme Inhibition and Activation Assays

Derivatives of pyrimidine (B1678525) and benzoic acid have been investigated for their ability to modulate the activity of various enzymes. For instance, studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated their potential as enzyme inhibitors.

One area of significant interest is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Research on 2,6-disubstituted pyrazines, which share structural similarities with pyrimidine derivatives, has identified potent inhibitors of Casein Kinase 2 (CSNK2A). nih.govnih.gov These studies highlight the potential for derivatives of this compound to be developed as kinase inhibitors.

Antioxidant enzyme modulation has also been explored. Certain pyrazolo[1,5-a]pyrimidine derivatives have shown the ability to scavenge free radicals, with one derivative, N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine, exhibiting an IC₅₀ value of 18.33 ± 0.04 μg/mL against the DPPH radical. nih.gov This suggests that analogues of this compound could possess antioxidant properties.

Receptor Binding and Agonist/Antagonist Profiling

While direct receptor binding data for this compound derivatives is limited in the public domain, the general class of pyrimidine-containing compounds is known to interact with a wide range of receptors. The specific nature of these interactions, whether agonistic or antagonistic, would be a key area of investigation for any newly synthesized analogues.

Cell-Based Assays for Specific Biological Responses and Pathway Modulation

Cell-based assays provide a more holistic view of a compound's biological effects within a cellular context. Research on related structures offers insights into the potential activities of this compound derivatives.

For example, pyrimidine nucleoside derivatives have demonstrated significant cytotoxicity against various human cancer cell lines. nih.gov In one study, a particular benzoic acid derivative exhibited IC₅₀ values of 0.73 ± 0.06 µM and 1.11 ± 0.06 µM against HCT-116 and MDA-MB-231 cancer cell lines, respectively. nih.gov Furthermore, N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative has shown promising anticancer activity with a higher therapeutic index compared to doxorubicin (B1662922) in A549 and Caco-2 cell lines. nih.gov These findings suggest that derivatives of this compound could be valuable candidates for anticancer drug development.

In the context of antiviral research, nucleoside and non-nucleoside derivatives based on a benzo nih.govimidazo[1,2-c]pyrimidinone scaffold have shown activity against a range of RNA and DNA viruses, including coronaviruses. mdpi.com This indicates a potential avenue for the exploration of this compound derivatives as antiviral agents.

Identification and Characterization of Pharmacological Targets Modulated by Derivatives

A critical step in drug discovery is the identification and validation of the specific molecular targets through which a compound exerts its biological effects.

Target Validation and Deconvolution Strategies

For derivatives of related structures, target identification has been a key focus. In the case of the 2,6-disubstituted pyrazine (B50134) inhibitors of CSNK2A, in-cell target engagement was confirmed using NanoBRET assays. nih.govnih.gov This technology allows for the direct measurement of compound binding to the target protein within living cells. Thermal shift assays have also been employed to assess kinome-wide selectivity, identifying potential off-target kinases. nih.gov

For novel derivatives of this compound, a similar combination of target-based and phenotypic screening, followed by target deconvolution using techniques like affinity chromatography or genetic approaches, would be essential to elucidate their molecular targets.

Mechanistic Studies of Ligand-Target Interactions

Understanding the precise molecular interactions between a ligand and its target is fundamental for structure-based drug design and optimization. X-ray crystallography has been instrumental in revealing the binding modes of related kinase inhibitors. For instance, the X-ray structure of a pyrazine-based inhibitor in complex with CSNK2A has provided insights into the key interactions within the ATP-binding pocket, guiding further structural modifications to improve potency and selectivity. nih.gov

Computational methods, such as molecular docking, can also predict the binding affinity and orientation of compounds within a target's active site. These in silico approaches, combined with experimental data, can accelerate the development of more effective and specific derivatives of this compound.

Investigation of Biological Pathways and Networks Affected by the Compound's Analogues

The exploration of how analogues of this compound impact cellular functions reveals a primary interaction with key nuclear receptors. These proteins are crucial in regulating gene expression involved in a variety of metabolic and inflammatory processes.

One notable derivative, 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID, has been identified to interact with several nuclear receptors. drugbank.com These include Peroxisome proliferator-activated receptor gamma (PPARγ), Nuclear receptor coactivator 2 (NCOA2), and Retinoic acid receptor RXR-alpha (RXRA). drugbank.com The engagement of these targets suggests that the biological activities of this analogue are mediated through the modulation of the signaling pathways governed by these receptors.

Table 1: Investigated Analogues and their Potential Biological Targets

| Compound Name | Investigated Biological Targets |

| 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID | Peroxisome proliferator-activated receptor gamma (PPARγ), Nuclear receptor coactivator 2 (NCOA2), Retinoic acid receptor RXR-alpha (RXRA) |

The interaction with PPARγ is of particular significance. PPARγ is a master regulator of adipogenesis, glucose homeostasis, and inflammation. Its activation can influence the expression of a multitude of genes, thereby affecting systemic metabolic control. The binding of a this compound analogue to PPARγ could therefore trigger a cascade of events within the cell, leading to changes in lipid and glucose metabolism.

Furthermore, the involvement of RXRA as a target is noteworthy as it often forms heterodimers with other nuclear receptors, including PPARγ. The RXR-PPARγ heterodimer is a key player in the transcriptional regulation of genes involved in metabolic pathways. Therefore, the effect of the compound analogue on RXRA could synergistically enhance or modulate the effects mediated through PPARγ.

The identification of NCOA2, a nuclear receptor coactivator, as a potential target adds another layer of complexity to the mechanism of action. drugbank.com Coactivators are essential for the transcriptional activity of nuclear receptors. By interacting with NCOA2, the this compound derivative may enhance the ability of nuclear receptors to activate their target genes, thereby amplifying their biological response.

While the direct investigation into the broader biological networks affected by these specific analogues is still an emerging area of research, the identified targets provide a clear indication of the pathways involved. The modulation of the PPAR and RXR signaling pathways suggests that these compounds have the potential to impact metabolic diseases and inflammatory conditions. Future research employing network pharmacology and systems biology approaches will be crucial to fully elucidate the complex interplay of these analogues within the cellular machinery and to map out the complete network of affected biological pathways.

Supramolecular Chemistry and Materials Science Applications of 4 Pyrimidin 2 Yloxy Benzoic Acid

Self-Assembly and Non-Covalent Interactions in the Solid and Solution States

There is no specific literature detailing the self-assembly behavior of 4-(pyrimidin-2-yloxy)benzoic acid.

Hydrogen Bonding Networks and π-π Stacking Interactions

No crystal structure data for this compound has been found in the public domain, which is essential for a definitive analysis of its hydrogen bonding and π-π stacking interactions in the solid state. Hypothetically, the carboxylic acid group would be a primary site for forming strong hydrogen bonds, potentially leading to dimeric structures or extended chains. The pyrimidine (B1678525) and benzene (B151609) rings offer the possibility of π-π stacking interactions, which would further stabilize the crystal packing.

Development of Multi-Component Crystal Systems (Co-crystals)

While the formation of co-crystals is a well-established strategy in crystal engineering, and studies exist for other pyrimidine derivatives with carboxylic acids, there are no specific reports on the formation of co-crystals involving this compound. Research on related systems, such as those involving aminopyrimidines and various carboxylic acids, has demonstrated the formation of robust hydrogen-bonded synthons. These studies often result in the creation of new crystalline solids with modified physical properties. However, without experimental data, the co-crystal forming ability of this compound remains unexplored.

Potential Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The structure of this compound contains potential donor sites—the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group—that could be utilized in coordination chemistry to form metal complexes. The bifunctional nature of the molecule, possessing both a nitrogen-rich heterocyclic ring and a carboxylic acid, makes it a candidate for a ligand in the construction of Metal-Organic Frameworks (MOFs).

MOFs constructed from pyrimidine-containing ligands have been a subject of research. For instance, pyrimidine-5-carboxylate has been used to create MOFs with various metal ions, exhibiting interesting topologies and selective gas sorption properties. Similarly, other pyrimidyl-containing ligands have been employed to synthesize novel MOFs with specific sensing capabilities. These examples highlight the potential of the pyrimidine moiety as a building block in MOF chemistry. Nevertheless, no studies have been published that specifically utilize this compound as a ligand in the synthesis of coordination polymers or MOFs.

Exploration of this compound in Functional Materials Development

The exploration of any compound for applications in functional materials is contingent on a thorough understanding of its fundamental physical and chemical properties, including its electronic, optical, and self-assembly characteristics. Given the lack of foundational research into the properties of this compound, its application in functional materials remains a purely speculative area. Research on other pyrimidine derivatives has shown potential in areas such as luminescent materials and pharmaceuticals, but these findings cannot be directly extrapolated to this compound without dedicated studies.

Patent Landscape and Drug Discovery Implications of 4 Pyrimidin 2 Yloxy Benzoic Acid

Analysis of Patent Literature Citing 4-(Pyrimidin-2-yloxy)benzoic acid as an Intermediate

An examination of patent literature reveals the utility of this compound and its derivatives as key intermediates in the synthesis of a variety of compounds, spanning from agrochemicals to potential human therapeutics. The core structure is frequently employed as a foundational element upon which further chemical complexity is built to achieve desired biological activities.

For instance, patents in the agrochemical field describe the synthesis of herbicidally active compounds. One such example involves the preparation of potassium salts of bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoates, which have demonstrated herbicidal properties. orientjchem.org In these syntheses, a dihydroxy benzoic acid is reacted with a substituted pyrimidine (B1678525), highlighting the modular nature of using a pyrimidin-yloxy-benzoic acid scaffold. orientjchem.org

In the realm of medicinal chemistry, the pyrimidine motif is a well-established pharmacophore found in numerous approved drugs. Consequently, patent literature showcases the use of pyrimidine-containing building blocks, including those related to this compound, in the creation of novel drug candidates. These patents often cover broad classes of compounds, with the pyrimidine-ether-aryl structure serving as a common core.

Role of this compound in the Synthesis of Patented Drug Candidates

The this compound scaffold is instrumental in the synthesis of a range of patented drug candidates, primarily by serving as a modifiable template. The carboxylic acid group provides a convenient handle for amide bond formation, esterification, or other chemical transformations, while the pyrimidine ring can be further functionalized to fine-tune the compound's properties.

One notable example is the synthesis of 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID. drugbank.com In this case, a derivative of this compound is utilized, where an amino group is present on the benzoic acid ring. This amino group is then acylated with 2,4-dichlorobenzoyl chloride to yield the final complex benzanilide (B160483) structure. drugbank.com This highlights a common strategy where the core scaffold is elaborated through standard synthetic transformations.

Another area where this scaffold is relevant is in the development of kinase inhibitors. While not a direct example, the synthesis of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid, an important intermediate for the anticancer drug nilotinib, underscores the significance of the pyrimidinyl-aminobenzoic acid framework. google.com This structural similarity suggests that this compound could be a valuable starting material for analogous kinase inhibitors, where the ether linkage offers a different conformational constraint compared to the amino linkage in nilotinib.

The following table summarizes representative patented compounds derived from or related to the this compound scaffold:

| Compound Name | Therapeutic/Application Area | Synthetic Role of Scaffold | Patent/Reference Example |

| 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID | Not specified in provided context | Core structural component | DrugBank ID: DB08402 drugbank.com |

| Potassium 2,4- and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate | Herbicidal agents | Starting material (dihydroxybenzoic acid reacted with pyrimidine derivative) | Orient J Chem 2013;29(3) orientjchem.org |

| Pyrimidinyl pyridazinone derivatives | Tyrosine kinase inhibitors (e.g., Met kinase) | Related scaffold for kinase inhibition | US8329692B2 google.com |

Future Directions and Opportunities for the this compound Scaffold in Drug Discovery and Lead Optimization

The this compound scaffold holds considerable promise for future drug discovery and lead optimization efforts. The inherent versatility of this structure allows for systematic modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

The pyrimidine ring is a known "privileged structure" in medicinal chemistry, capable of engaging in various interactions with biological targets, including hydrogen bonding and π-stacking. mdpi.com By substituting different groups onto the pyrimidine ring of the this compound scaffold, medicinal chemists can modulate these interactions to enhance potency and selectivity for a given target. For example, the introduction of specific substituents has been shown to yield pyrimidine derivatives with selective COX-2 inhibitory activity, highlighting a potential avenue for developing novel anti-inflammatory agents. nih.gov

Furthermore, the linkage between the pyrimidine and the benzoic acid can be explored. While an ether linkage is present in the parent compound, variations such as thioether or amino linkages, as seen in related structures, could be investigated to alter the molecule's geometry and electronic properties. nih.gov

The development of kinase inhibitors represents a particularly attractive area for this scaffold. Many kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) ring of ATP, and the pyrimidine ring is a common choice for this purpose. rsc.org The this compound scaffold could serve as a starting point for designing new kinase inhibitors, with the benzoic acid portion providing a vector for targeting specific sub-pockets within the kinase active site or for improving physicochemical properties.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.